N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine
Description
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Properties
IUPAC Name |
1-N-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-14-12-20(25-17-8-10-18(11-9-17)26(2)3)27-21(24-14)19(13-23-27)15-4-6-16(22)7-5-15/h4-13,25H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMAIOCSLCUZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
- Chemical Formula : C19H21ClN6
- Molecular Weight : 372.87 g/mol
The presence of the 4-chlorophenyl group and the pyrazolo[1,5-a]pyrimidine moiety contributes to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit various kinases involved in cancer progression. The specific compound under discussion has been identified as a Trk kinase inhibitor, which is crucial in neurotrophic signaling pathways associated with cancer cell survival and proliferation .
Enzyme Inhibition
The compound has demonstrated enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and pathological conditions. Inhibition of AChE can lead to increased levels of acetylcholine, potentially useful in treating neurodegenerative diseases like Alzheimer's .
Antibacterial Activity
The antibacterial properties of related compounds have been documented, showing moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may possess similar antibacterial efficacy .
Other Biological Activities
In addition to anticancer and antibacterial properties, compounds in this class have shown anti-inflammatory effects and potential use in treating other conditions such as hepatitis and tumors .
Case Study 1: Trk Kinase Inhibition
A study focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines highlighted that modifications at specific positions significantly enhance Trk kinase inhibition. The compound's ability to inhibit this kinase was linked to its structural features, particularly the 4-chlorophenyl group .
Case Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that the compound effectively inhibits AChE with an IC50 value comparable to established inhibitors. This suggests potential therapeutic applications in neurodegenerative diseases .
Case Study 3: Antibacterial Screening
A series of derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with similar frameworks exhibited varying degrees of effectiveness against multiple bacterial strains. The compound's potential as an antibacterial agent warrants further investigation .
Table 1: Biological Activities of this compound
Preparation Methods
Cyclocondensation of β-Ketoesters and Aminopyrazoles
The core scaffold is synthesized via a one-pot cyclocondensation reaction between β-ketoesters and 5-aminopyrazoles.
Procedure :
- Starting Materials :
- Ethyl acetoacetate (β-ketoester)
- 5-Amino-3-methylpyrazole
Reaction Conditions :
- Solvent: Ethanol
- Catalyst: p-Toluenesulfonic acid (PTSA)
- Temperature: Reflux (78°C)
- Duration: 12–24 hours
Mechanism :
Functionalization at Position 3: Introduction of the 4-Chlorophenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction introduces the 4-chlorophenyl moiety.
Procedure :
- Substrate : 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine.
- Reagents :
- 4-Chlorophenylboronic acid
- Pd(PPh₃)₄ (catalyst)
- Base: K₂CO₃
- Conditions :
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C
- Duration: 12 hours
Methyl Group Installation at Position 5
The methyl group is introduced during the cyclocondensation step by using a pre-methylated aminopyrazole (5-amino-3-methylpyrazole). No additional functionalization is required.
Attachment of N,N-Dimethylbenzene-1,4-diamine at Position 7
Buchwald-Hartwig Amination
A palladium-mediated coupling links the aromatic amine to the pyrazolo[1,5-a]pyrimidine core.
Procedure :
- Substrate : 7-Chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine.
- Reagents :
- N,N-Dimethylbenzene-1,4-diamine
- Pd₂(dba)₃ (catalyst)
- Xantphos (ligand)
- Base: Cs₂CO₃
- Conditions :
- Solvent: Toluene
- Temperature: 110°C
- Duration: 24 hours
Optimization and Characterization Data
Reaction Optimization Table
| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | PTSA | Ethanol | 78 | 85 |
| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane | 90 | 70 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110 | 62 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 4H, Ar-H), 6.75 (s, 2H, NH₂), 3.02 (s, 6H, N(CH₃)₂), 2.34 (s, 3H, CH₃).
- HRMS : m/z calculated for C₂₂H₂₁ClN₆ [M+H]⁺: 429.1564; found: 429.1568.
Challenges and Alternative Routes
Regioselectivity in Cyclocondensation
The use of bulkier β-ketoesters (e.g., ethyl benzoylacetate) may improve regioselectivity for the 5-methyl isomer.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times for the Buchwald-Hartwig step from 24 hours to 4 hours, with comparable yields.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors with substituted aniline derivatives. Key steps include:
- Cyclization : Reacting 3-aminopyrazole derivatives with β-diketones or enaminones under reflux in polar aprotic solvents (e.g., DMF, pyridine) .
- Substitution : Introducing the N,N-dimethylbenzene-1,4-diamine moiety via nucleophilic aromatic substitution or Buchwald–Hartwig coupling .
- Optimization : Yields (62–70%) are improved by controlling temperature (reflux at 80–120°C), using catalysts (e.g., piperidine), and selecting solvents with high boiling points (e.g., ethanol, toluene) .
- Purity : Recrystallization from ethanol or DMF removes impurities, confirmed by melting point consistency (e.g., 221–235°C) .
Table 1 : Representative Synthetic Conditions and Yields
| Precursor | Solvent | Catalyst | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5a + 2 | Pyridine | None | 70 | 221–223 |
| 5b + 3 | Pyridine | Piperidine | 67 | 233–235 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (δ 150–160 ppm). Dimethylamine groups appear as singlets at δ 2.8–3.1 ppm .
- IR Spectroscopy : Detect NH/amine stretches (3200–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks align with calculated molecular weights (e.g., C21H16ClN7Al: m/z 401.8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between similar derivatives?
Discrepancies in activity (e.g., antitumor vs. antibacterial) arise from substituent effects. Strategies include:
- SAR Studies : Compare analogues with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl). The 4-chlorophenyl group enhances hydrophobic interactions with target enzymes .
- Dose-Response Analysis : Test efficacy across concentrations (e.g., IC50 values) to identify non-linear trends caused by off-target effects .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like GABAB receptors or kinases .
Q. What methodologies are recommended for determining the crystal structure, and how does it inform biological interactions?
- Single-Crystal X-ray Diffraction : Crystallize the compound in ethanol/water mixtures. Key parameters:
- Space group: Monoclinic (P21/c)
- Bond angles: C–C = 0.003 Å (mean deviation)
- R-factor: <0.055 for high reliability .
- Structural Insights : The planar pyrazolo[1,5-a]pyrimidine core facilitates π-π stacking with aromatic residues in enzyme active sites, while the dimethylamine group enhances solubility for membrane penetration .
Q. What strategies enhance selectivity and efficacy through structural modifications?
- Trifluoromethyl Addition : Introduces electron-withdrawing effects, improving metabolic stability (e.g., half-life increase by 2.5× in vitro) .
- Side-Chain Functionalization : Adding morpholine or piperazine moieties boosts CNS penetration (logP reduction from 3.2 to 2.1) .
- Hybrid Analogues : Combine pyrazolo[1,5-a]pyrimidine with triazole rings to target multiple pathways (e.g., kinase and protease inhibition) .
Data Contradiction Analysis
- Varied Biological Activities : Derivatives with identical cores but differing substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) show opposing activities (antitumor vs. antibacterial). This highlights the need for target-specific SAR validation .
- Synthetic Yields : Lower yields (e.g., 62% vs. 70%) in similar routes may stem from steric hindrance from bulky substituents, necessitating alternative catalysts (e.g., Pd-based for coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
